molecular formula C16H21N3O B6628944 N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide

N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide

カタログ番号: B6628944
分子量: 271.36 g/mol
InChIキー: IRDABRPBBGFNIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide, also known as CYT387, is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are critical components of cytokine signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions. CYT387 has shown promise as a therapeutic agent in preclinical studies, and its synthesis, mechanism of action, and potential applications are the focus of

作用機序

N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide exerts its effects by binding to the ATP-binding site of JAK1 and JAK2, thereby inhibiting their kinase activity. This leads to downstream effects on cytokine signaling pathways, including the JAK-STAT pathway, which is critical for the regulation of immune cell function and inflammation. By inhibiting JAK signaling, this compound can modulate the immune response and suppress the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical models. In addition to its effects on JAK signaling, this compound has been shown to inhibit angiogenesis, enhance apoptosis, and modulate the tumor microenvironment. This compound has also been shown to have immunomodulatory effects, including the suppression of T-cell activation and the inhibition of cytokine production by immune cells.

実験室実験の利点と制限

One advantage of N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide is its specificity for JAK1/2, which allows for targeted inhibition of cytokine signaling pathways. This specificity also reduces the likelihood of off-target effects and toxicity. However, the potency of this compound may vary depending on the cell type and cytokine environment, and its efficacy may be affected by the presence of mutations in JAK signaling pathways. Additionally, this compound may have limited efficacy in cancers that are driven by other signaling pathways, such as the PI3K/Akt/mTOR pathway.

将来の方向性

There are several potential future directions for research on N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide. One area of interest is the development of combination therapies that include this compound and other targeted agents or chemotherapy. Another area of focus is the identification of biomarkers that can predict response to this compound and guide patient selection. Additionally, there is interest in exploring the potential of this compound in other disease areas, such as fibrosis and myeloproliferative neoplasms. Finally, the development of next-generation JAK inhibitors with improved potency and selectivity may provide additional therapeutic options for patients.

合成法

N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide can be synthesized using a multistep process that involves the coupling of an indole-5-carboxylic acid derivative with a cyclopropylamine intermediate. The resulting compound is then subjected to a series of chemical transformations, including amidation and cyclization, to produce the final product. The synthesis of this compound has been described in detail in several publications, and the process is well-established in the field of medicinal chemistry.

科学的研究の応用

N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide has been extensively studied in preclinical models of cancer and autoimmune disease. In vitro and in vivo experiments have demonstrated that this compound inhibits JAK1/2 signaling, leading to decreased proliferation and survival of cancer cells and suppression of immune cell activation. This compound has also been shown to enhance the anti-tumor activity of chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy in cancer treatment.

特性

IUPAC Name

N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-2-19(14-4-5-14)10-9-18-16(20)13-3-6-15-12(11-13)7-8-17-15/h3,6-8,11,14,17H,2,4-5,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDABRPBBGFNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNC(=O)C1=CC2=C(C=C1)NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。